3,5-Dimethoxy-4-methylphenol

Beschreibung

Contextualization within Methoxyphenol Chemistry

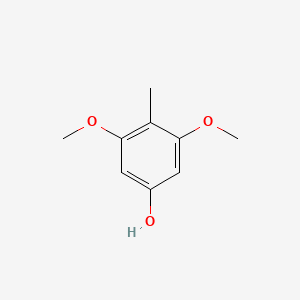

3,5-Dimethoxy-4-methylphenol, also known by synonyms such as 2,6-Dimethoxy-4-methylphenol (B1584894) and 4-Methylsyringol, is an organic compound belonging to the methoxyphenol class. chemicalbook.comchemeo.com Its structure is characterized by a phenol (B47542) ring substituted with two methoxy (B1213986) groups (-OCH₃) and one methyl group (-CH₃). The molecular formula is C₉H₁₂O₃, and it has a molecular weight of 168.19 g/mol . chemicalbook.comchemsrc.comsigmaaldrich.com

Methoxyphenols are a significant category of aromatic compounds that include a hydroxyl group and at least one methoxy group attached to a benzene (B151609) ring. This class includes several isomers with varying positions of these functional groups, which dictates their chemical and physical properties. Notable examples include guaiacol (B22219) (2-methoxyphenol), 3-methoxyphenol, and mequinol (4-methoxyphenol). nih.govwikipedia.orgnih.gov These compounds serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals. nih.gov The specific substitution pattern on the aromatic ring of this compound influences its chemical reactivity and biological interactions, distinguishing it from its isomers.

Significance of Phenolic Structures in Scientific Inquiry

Phenolic compounds, a vast and diverse group of phytochemicals, are defined by the presence of an aromatic ring with one or more hydroxyl groups. ijhmr.com Their structure is fundamental to their scientific importance, particularly their biological activities. ijhmr.comresearchgate.net The arrangement and number of hydroxyl groups, along with other substituents like methoxy groups, significantly impact the compound's properties, including antioxidant, anti-inflammatory, and antimicrobial effects. ijhmr.commdpi.com

From a chemical standpoint, the hydroxyl group on the phenol ring can donate a hydrogen atom, enabling these compounds to act as antioxidants by neutralizing reactive oxygen species. The presence of electron-donating groups, such as methoxy groups, can further enhance this activity. In the food industry, phenolic compounds contribute to sensory characteristics like flavor, aroma, and color, as well as improving oxidative stability. mdpi.com The unique structural arrangement of this compound, with its specific pattern of methoxy and methyl groups, makes it a subject of interest for its potential applications, such as a flavoring agent. chemicalbook.comsmolecule.com

Overview of Current Research Trajectories for Related Chemical Entities

Current research into methoxyphenols and related phenolic entities is expanding into various fields. Scientists are exploring their potential as bioactive molecules and versatile chemical building blocks. For instance, methoxyphenols are utilized as precursors in coupling reactions to create more complex molecules with targeted biological activities.

Research trends include the development of "green" or environmentally friendly synthesis methods and computational studies to predict the electronic structure and reactivity of these compounds. datainsightsmarket.com There is also significant interest in the biological activities of related compounds. For example, eugenol (4-allyl-2-methoxyphenol), a naturally occurring methoxyphenol, is being investigated for its antimicrobial properties against foodborne pathogens. nih.govmdpi.com Furthermore, derivatives of other methoxy-substituted phenethylamines, such as mescaline, are being studied for their interactions with key receptors in the central nervous system. researchgate.net The growing market for methoxyphenols, driven by the pharmaceutical and personal care industries, underscores the ongoing research and development in this area. datainsightsmarket.comworldwidemarketreports.com

Detailed Compound Data

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2,6-Dimethoxy-4-methylphenol | chemicalbook.com |

| Synonyms | This compound, 4-Methylsyringol, 2,6-dimethoxy-p-cresol, 3,5-Dimethoxy-4-hydroxytoluene | chemicalbook.comchemeo.comsigmaaldrich.com |

| CAS Number | 6638-05-7 | chemicalbook.com |

| Molecular Formula | C₉H₁₂O₃ | chemicalbook.comchemsrc.com |

| Molecular Weight | 168.19 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | White to light yellow or brown crystalline mass/powder | chemicalbook.comfishersci.com |

| Odor | Phenolic, smoky, medicinal, woody, spicy | chemicalbook.comsigmaaldrich.com |

| Melting Point | 37-42 °C | chemicalbook.comfishersci.com |

| Boiling Point | 145-146 °C at 14 mmHg | chemicalbook.comsigmaaldrich.com |

| Solubility | Slightly soluble in water | chemicalbook.com |

| LogP | 1.23 - 1.71780 | chemicalbook.comchemsrc.com |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

22080-97-3 |

|---|---|

Molekularformel |

C9H12O3 |

Molekulargewicht |

168.19 g/mol |

IUPAC-Name |

3,5-dimethoxy-4-methylphenol |

InChI |

InChI=1S/C9H12O3/c1-6-8(11-2)4-7(10)5-9(6)12-3/h4-5,10H,1-3H3 |

InChI-Schlüssel |

UXGHDWLJFHAOMB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1OC)O)OC |

Herkunft des Produkts |

United States |

Historical Perspectives and Initial Academic Discoveries

Chronological Review of Early Research on Substituted Phenols

The study of phenols began in the late 18th century with their initial isolation in a crude form. A significant milestone was the isolation of pure phenol (B47542) in 1834, with its definitive structure being established in 1842. The early applications of phenol were notably in the medical field; in 1860, Küchenmeister utilized it as a wound dressing in Germany, a practice famously advanced by Joseph Lister in his pioneering work on antiseptic surgery.

The turn of the 20th century saw the development of the first commercial routes for phenol synthesis, such as the one developed by Bayer and Monsanto, which was based on the discoveries of Wurtz and Kekulé. This process involved the hydrolysis of benzenesulfonic acid. The early 1900s marked a period of burgeoning interest in the chemical reactivity of phenols, particularly their propensity for electrophilic aromatic substitution. This reactivity allowed for the attachment of various functional groups to the phenolic ring, leading to a wide array of substituted phenols.

The table below summarizes key milestones in the early history of phenol and substituted phenol research:

| Year | Milestone | Significance |

| Late 18th Century | First crude isolation of phenols. | Marked the beginning of the study of this class of compounds. |

| 1834 | Isolation of pure phenol. | Enabled detailed study of its chemical and physical properties. |

| 1842 | Elucidation of the structure of phenol. | Provided a foundational understanding for the study of its derivatives. |

| 1860 | First use of phenol as a wound dressing by Küchenmeister. | Demonstrated the practical applications of phenols in medicine. |

| Early 1900s | Development of commercial synthesis routes for phenol. | Facilitated the large-scale production and use of phenol and its derivatives. |

Seminal Investigations Pertaining to Dimethoxyphenol Derivatives

The investigation of dimethoxyphenol derivatives is intrinsically linked to the study of lignin (B12514952), a complex polymer found in the cell walls of plants. Lignin was first described by the Swiss botanist A. P. de Candolle in 1813. Research into the chemical composition of wood and its components, particularly through processes like pyrolysis (thermal decomposition), led to the identification of various phenolic compounds.

Among the key dimethoxyphenol derivatives identified from lignin pyrolysis is 2,6-dimethoxyphenol (B48157), commonly known as syringol. Syringol, along with guaiacol (B22219), is a primary product of the thermal decomposition of the sinapyl alcohol component of lignin. The presence and ratio of syringyl to guaiacyl units are used to classify lignin from different plant sources, with a high syringyl content being characteristic of angiosperms.

Early research into these lignin-derived phenols was largely focused on understanding the structure of lignin and the chemical composition of wood smoke, which has been used for centuries as a food preservative and flavoring agent. It was in this context that many dimethoxyphenol derivatives were first identified and characterized.

Evolution of Research Interest in 3,5-Dimethoxy-4-methylphenol and Analogues

Research interest in this compound, also known as 4-methylsyringol, and its analogues has evolved from its origins in natural product chemistry to a broader range of applications. As a derivative of syringol, its presence was noted in studies of wood smoke and smoke flavorings.

In more recent times, the focus has shifted towards the synthesis and potential applications of this compound and related compounds. For instance, it is recognized as an important organic synthesis intermediate. The antioxidant properties of syringol and its derivatives, including 4-substituted analogues, have also become a significant area of investigation. Studies have explored the antioxidant and antinitrosant activities of these compounds, driven by the potential health implications of mitigating oxidative and nitrosative stress.

The development of synthetic routes to produce this compound and its analogues has been another key area of research. These synthetic efforts are often aimed at producing these compounds for use as flavoring agents, as intermediates in the synthesis of more complex molecules, or for biological evaluation.

The table below outlines the key research areas and findings related to this compound and its analogues:

| Research Area | Key Findings and Focus |

| Natural Product Chemistry | Identification in wood smoke and its contribution to smoky aroma and taste. |

| Synthetic Chemistry | Development of synthetic routes from precursors like 2,6-dimethoxyphenol for various applications. |

| Antioxidant and Biological Activity | Investigation of its capacity to scavenge free radicals and reactive nitrogen species. |

| Flavor and Fragrance Industry | Use as a flavoring agent due to its characteristic smoky and medicinal aroma profile. |

| Intermediate for Complex Synthesis | Application as a building block in the preparation of other organic compounds. |

Synthetic Methodologies and Chemo Enzymatic Pathways

Chemical Synthesis Approaches for 3,5-Dimethoxy-4-methylphenol

The laboratory synthesis of this compound, also known as 2,6-Dimethoxy-4-methylphenol (B1584894) or 4-Methylsyringol, can be accomplished through various organic chemistry routes. nist.govnist.gov These methods often involve the strategic modification of simpler, commercially available phenolic precursors.

One prominent multi-step pathway starts from p-cresol (B1678582). This process involves the initial bromination of p-cresol to yield 2,6-dibromo-p-cresol. google.com This intermediate is then subjected to a methoxylation reaction, typically with sodium methoxide (B1231860), to replace the bromine atoms with methoxy (B1213986) groups, thereby forming 2,6-dimethoxy-p-cresol (this compound). google.com This product can be further methylated using dimethyl sulfate (B86663) to produce 3,4,5-trimethoxytoluene. google.com

Another documented synthetic approach begins with 2,6-dimethoxyphenol (B48157). This starting material undergoes a reaction with formalin (a source of formaldehyde) in the presence of aqueous sodium hydroxide. This step introduces a hydroxymethyl group onto the aromatic ring, yielding 2,6-dimethoxy-4-(hydroxymethyl)phenol. The subsequent step involves the catalytic hydrogenation of this intermediate. Using a platinum-alumina catalyst and hydrogen gas in a methanol (B129727) solvent at elevated temperature and pressure, the hydroxymethyl group is reduced to a methyl group, affording the final product, 2,6-dimethoxy-4-methylphenol.

A summary of a patented two-step synthesis is presented below:

| Step | Starting Material | Reagents | Intermediate/Product | Yield |

| 1 | 2,6-dimethoxyphenol | Formalin, Sodium Hydroxide | 2,6-dimethoxy-4-(hydroxymethyl)phenol | 22 mol% |

| 2 | 2,6-dimethoxy-4-(hydroxymethyl)phenol | Hydrogen, Platinum-alumina catalyst, Methanol | 2,6-dimethoxy-4-methylphenol | 66 mol% |

This interactive table summarizes a synthetic pathway for this compound.

Regioselectivity is crucial in the synthesis of substituted phenols to ensure the correct placement of functional groups on the aromatic ring. In the synthesis starting from p-cresol, the bromination step is regioselective. The hydroxyl group is an activating, ortho-, para-directing group. Since the para position is already occupied by the methyl group, bromination occurs selectively at the two ortho positions, leading to the formation of 2,6-dibromo-p-cresol. google.com

Azo-coupling reactions represent another strategy for regioselective functionalization. For instance, 3,5-dimethoxyphenol (B141022) can be reacted with diazonium salts, such as 4-methoxy benzenediazonium (B1195382) tetrafluoroborate, to introduce an azo group at a specific position on the phenol (B47542) ring. mdpi.com While this produces a different final compound, the principle demonstrates a method for targeted modification of the aromatic core, which is a key concept in regioselective synthesis.

Catalysts play a significant role in facilitating key transformations in the synthesis of this compound and its derivatives.

Copper(I) Iodide (CuI): This catalyst is utilized in the methoxylation of brominated phenols. buct.edu.cn It facilitates the nucleophilic substitution of bromide ions with methoxide ions, a critical step in the synthesis from 2,6-dibromo-p-cresol.

Platinum-Alumina (Pt/Al₂O₃): This heterogeneous catalyst is employed for the reduction of the hydroxymethyl group in the pathway starting from 2,6-dimethoxyphenol. It enables the hydrogenation reaction under high pressure and temperature to convert 2,6-dimethoxy-4-(hydroxymethyl)phenol into the target molecule.

Phase Transfer Catalysts (PTC): In related methylation reactions, such as the conversion of 2,6-dimethoxy-4-methylphenol to 3,4,5-trimethoxytoluene, phase transfer catalysts can be used to enhance the reaction rate between reactants in different phases (e.g., an aqueous phase and an organic phase). buct.edu.cn

This compound is an achiral molecule. It does not possess any stereocenters, and it cannot exist as different enantiomers or diastereomers. The molecule has a plane of symmetry that bisects the methyl group, the hydroxyl group, and the C1-C4 axis of the benzene (B151609) ring. Consequently, synthetic route design for this compound does not require consideration of stereochemistry, and no steps are needed to control or separate stereoisomers.

Biosynthetic Routes and Natural Product Isolation Endeavors

While specific isolation of this compound from natural sources is not extensively documented in the provided results, the biosynthesis of structurally similar aromatic compounds provides a model for its potential natural formation.

The biosynthesis of related dimethoxylated aromatic compounds in plants offers significant insights into the likely precursors and enzymatic pathways for this compound. The biosynthesis of 3,5-dimethoxytoluene, a fragrance compound in roses, serves as a valuable analogue. researchgate.net

This pathway begins with orcinol (B57675), which undergoes two sequential methylation steps. researchgate.net These reactions are catalyzed by O-methyltransferase (OMT) enzymes, which transfer a methyl group from the donor molecule S-adenosyl methionine (SAM) to the hydroxyl groups of the orcinol precursor. researchgate.net Given the structural similarity, it is plausible that this compound (4-Methylsyringol) could be synthesized in nature from a methylated orcinol derivative via a similar enzymatic O-methylation process.

Another relevant chemo-enzymatic pathway involves the transformation of sinapic acid (3,5-dimethoxy-4-hydroxy cinnamic acid) by polyphenol oxidase enzymes from the fungus Trametes versicolor. nih.gov This enzymatic oxidation leads to the formation of several complex products, ultimately yielding 2,6-dimethoxy-p-benzoquinone. nih.gov This demonstrates that plant and fungal enzymes can act on 3,5-dimethoxylated phenolic structures, suggesting a potential role for such enzymes in the biosynthesis or metabolism of this compound.

| Enzyme Class | Potential Precursor | Function in Biosynthesis |

| O-Methyltransferases (OMTs) | Orcinol / Methylated Orcinol Derivatives | Catalyze the sequential methylation of hydroxyl groups on a phenolic ring. researchgate.net |

| Polyphenol Oxidases | Sinapic Acid (structurally related) | Catalyze the oxidation of phenolic compounds. nih.gov |

This interactive table outlines enzymes and precursors potentially involved in the biosynthesis of this compound, based on analogous pathways.

Mechanisms of Biosynthesis in Natural Systems

The biosynthesis of this compound, a syringyl-type phenolic compound, is intricately linked to the phenylpropanoid pathway in plants, which is responsible for the production of a wide array of secondary metabolites, including lignin (B12514952). Lignin is a complex polymer derived from the oxidative polymerization of monolignols, primarily coniferyl alcohol and sinapyl alcohol, which give rise to guaiacyl (G) and syringyl (S) lignin units, respectively. The formation of syringyl units is a key process in angiosperms and involves a series of enzymatic hydroxylations and O-methylations.

The biosynthetic route to syringyl monolignols, the precursors to compounds like this compound, is considered to operate as a "metabolic grid" with multiple potential pathways rather than a single linear sequence. The core pathway, however, begins with the amino acid phenylalanine, which is converted to cinnamic acid and then undergoes a series of modifications.

A crucial branching point for the synthesis of syringyl units involves the hydroxylation and subsequent methylation of guaiacyl intermediates. The enzyme ferulate 5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of ferulate or coniferyl aldehyde at the C5 position of the aromatic ring. This step is a key determinant in directing metabolic flow towards the production of syringyl lignin.

Following 5-hydroxylation, the newly introduced hydroxyl group is methylated by the enzyme caffeic acid O-methyltransferase (COMT). This methylation step converts the 5-hydroxyguaiacyl intermediate into a syringyl intermediate. For instance, COMT mediates the conversion of 5-hydroxyferulate to sinapate. The resulting sinapic acid can then be activated and reduced to form sinapyl alcohol, the direct precursor for syringyl lignin units.

Recent research suggests that the primary substrate for F5H in vivo is coniferyl aldehyde, which is then methylated by COMT to produce sinapyl aldehyde. This aldehyde is subsequently reduced to sinapyl alcohol. This pathway via coniferyl aldehyde appears to be the predominant route for syringyl monolignol biosynthesis in many angiosperms.

The relative activities of the enzymes involved in these pathways, as well as substrate availability, can influence the ratio of syringyl to guaiacyl units in the resulting lignin polymer and, consequently, the formation of related phenolic compounds.

Biotechnological Production and Optimization Studies

The biotechnological production of this compound and other high-value phenolic compounds is an area of growing interest, driven by the demand for natural and sustainably sourced chemicals. Metabolic engineering of microorganisms offers a promising alternative to chemical synthesis or extraction from natural sources. The general approach involves the introduction of heterologous biosynthetic pathways into well-characterized microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to convert simple carbon sources like glucose into the desired product.

While specific studies on the de novo biotechnological production of this compound are limited, the principles of metabolic engineering for the production of other phenolic compounds are well-established and applicable. This would typically involve engineering a microbe to produce the key precursors from the phenylpropanoid pathway. For syringyl compounds, this would necessitate the expression of plant enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), as well as the key enzymes for syringyl precursor formation: ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT).

Optimization of production often involves several strategies:

Enhancing Precursor Supply: Increasing the intracellular availability of precursor metabolites like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are starting points for the shikimate pathway that leads to aromatic amino acids.

Enzyme Engineering: Modifying the catalytic properties of key enzymes in the pathway to improve their efficiency or alter their substrate specificity.

Pathway Balancing: Modulating the expression levels of different enzymes in the pathway to avoid the accumulation of toxic intermediates and to direct the metabolic flux towards the final product.

Host Strain Modification: Engineering the host organism to reduce competing metabolic pathways or to increase its tolerance to the product.

Another biotechnological approach involves the biotransformation of related, more abundant compounds. For instance, microorganisms with O-methyltransferase activity could potentially be used to convert precursor phenolic compounds into this compound.

Furthermore, solid-state fermentation (SSF) using fungi, such as species of Penicillium, has been explored for the production of phenolic compounds from lignocellulosic biomass. Optimization of SSF parameters, including the choice of substrate, moisture content, pH, and incubation period, can significantly enhance the yield of target phenolics. For example, using rice husk as a substrate, the production of phenolic compounds by Penicillium sp. was optimized by adjusting these parameters.

While the direct biotechnological production of this compound is still a developing area, the existing toolkit of metabolic engineering and bioprocessing strategies provides a solid foundation for future research and development in this field.

The laboratory synthesis of this compound can be achieved through various chemical routes. One documented method involves a two-step process starting from 2,6-dimethoxyphenol. In the first step, 2,6-dimethoxyphenol is reacted with formalin (a solution of formaldehyde) in the presence of aqueous sodium hydroxide. This reaction introduces a hydroxymethyl group onto the aromatic ring, yielding 2,6-dimethoxy-4-(hydroxymethyl)phenol. In the second step, this intermediate is subjected to hydrogenolysis in methanol using a platinum-alumina catalyst and hydrogen gas at elevated temperature and pressure to afford this compound. prepchem.com

A summary of the reaction conditions for this two-step synthesis is presented in the table below:

| Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Product |

| 1 | 2,6-Dimethoxyphenol, Formalin | Sodium Hydroxide | Water | 25°C, 60 hours | 2,6-Dimethoxy-4-(hydroxymethyl)phenol |

| 2 | 2,6-Dimethoxy-4-(hydroxymethyl)phenol | Platinum-alumina, H₂ | Methanol | 200°C, 199 kg/cm ²-G, 4 hours | 2,6-Dimethoxy-4-methylphenol |

Another synthetic approach involves the copper-catalyzed methoxylation of a monohaloarene. In a general procedure, a monohalo-substituted aromatic compound is heated with sodium methoxide in methanol in the presence of a copper(I) chloride catalyst within an autoclave. This method can be applied to produce methoxylated aromatic compounds. chemicalbook.com

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. While specific chemo-enzymatic routes for the total synthesis of this compound are not extensively detailed in the literature, the principles can be applied. For instance, enzymes could be used for the selective methylation or hydroxylation of a precursor molecule that is chemically synthesized.

A related area is the enzymatic depolymerization of lignin, a natural polymer rich in syringyl and guaiacyl units. nih.govnih.gov Research has demonstrated that bacterial β-etherase pathway enzymes can cleave the β-O-4 aryl ether bonds, which are the most common linkages in lignin. This process can release valuable aromatic monomers, including syringyl derivatives, from lignin. nih.govnih.gov An in vitro enzymatic system using these enzymes has been shown to release guaiacyl and syringyl derivatives from lignin model compounds and natural lignin oligomers. nih.gov This approach represents a potential chemo-enzymatic pathway where a natural polymer (lignin) is the starting material, and enzymes are used to break it down into valuable chemical building blocks like this compound.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

One-dimensional NMR provides fundamental information about the types and number of unique protons and carbons in a molecule.

The ¹H NMR spectrum of 3,5-Dimethoxy-4-methylphenol exhibits characteristic signals that correspond to the distinct proton environments in the molecule. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, as are the six protons of the two methoxy (B1213986) groups. A typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows four distinct signals: a singlet for the phenolic hydroxyl proton, a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methoxy protons, and a singlet for the three methyl protons.

The ¹³C NMR spectrum provides complementary information, showing the number of unique carbon atoms. For this compound, five signals are expected in the proton-decoupled spectrum, corresponding to the four distinct types of aromatic carbons and the three chemically equivalent carbons of the methyl and methoxy groups. The chemical shifts are influenced by the electronic effects of the substituents (hydroxyl, methoxy, and methyl groups).

Table 1: ¹H and Predicted ¹³C NMR Spectral Data for this compound in CDCl₃ Note: ¹³C chemical shifts are predicted based on standard substituent effects, as direct literature values with full assignments are not readily available.

| Atom Number | Proton (¹H) Chemical Shift (δ, ppm) | Multiplicity | Integration | Carbon (¹³C) Chemical Shift (δ, ppm) (Predicted) | Carbon Type |

| 1 | - | - | - | 146.0 | C-OH |

| 2, 6 | 6.06 | Singlet (s) | 2H | 105.5 | C-H |

| 3, 5 | - | - | - | 148.0 | C-OCH₃ |

| 4 | - | - | - | 118.0 | C-CH₃ |

| 7 (-CH₃) | 2.00 | Singlet (s) | 3H | 16.0 | -CH₃ |

| 8 (-OCH₃) | 3.77 | Singlet (s) | 6H | 56.5 | -OCH₃ |

| 9 (-OH) | 4.96 | Broad Singlet (br s) | 1H | - | - |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC)

While 1D NMR suggests the structure, 2D NMR techniques provide definitive proof by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks, as none of the distinct proton groups (aromatic, methyl, methoxy, hydroxyl) are coupled to each other. This lack of correlation confirms their isolated nature on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). nih.gov It is a highly sensitive method for assigning carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range couplings between protons and carbons over two to three bonds (²J_CH and ³J_CH). nih.gov It is crucial for piecing together the molecular skeleton. For this compound, HMBC would be instrumental in confirming the substitution pattern on the benzene (B151609) ring.

Table 2: Expected 2D NMR Correlations for this compound

| Proton Signal (δ_H) | Correlating Proton (COSY) | Correlating Carbon (HSQC) | Key Correlating Carbons (HMBC) | Inferred Connectivity |

| 6.06 (H-2/H-6) | None | C-2/C-6 (δ_C ~105.5) | C-4, C-1, C-3/C-5 | Aromatic protons are adjacent to the C-CH₃ and C-OH carbons and meta to the C-OCH₃ carbons. |

| 2.00 (H-7, -CH₃) | None | C-7 (δ_C ~16.0) | C-4, C-3/C-5 | The methyl group is attached to C-4. |

| 3.77 (H-8, -OCH₃) | None | C-8 (δ_C ~56.5) | C-3/C-5 | The methoxy groups are attached to C-3 and C-5. |

Advanced Solid-State NMR Applications

While the techniques above are applied to solutions, solid-state NMR (ssNMR) provides insight into the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid forms. jmaterenvironsci.comcore.ac.uk For this compound, ssNMR could be used to:

Study Polymorphism: Identify if the compound can exist in different crystalline forms, which may have different physical properties.

Characterize Intermolecular Interactions: Probe the nature and strength of hydrogen bonding involving the phenolic hydroxyl group in the solid state. The chemical shift of the hydroxyl proton in a ¹H magic-angle spinning (MAS) spectrum is highly sensitive to its hydrogen-bonding environment.

Determine Molecular Packing: Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) can reveal details about the crystallographic unit cell and the packing of molecules within the lattice. jmaterenvironsci.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or five decimal places). libretexts.org This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₉H₁₂O₃. HRMS analysis would confirm this composition.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Type | Expected m/z |

| C₉H₁₂O₃ | 168.07864 | [M+H]⁺ | 169.08647 |

| C₉H₁₂O₃ | 168.07864 | [M]⁺• | 168.07864 |

| C₉H₁₂O₃ | 168.07864 | [M-H]⁻ | 167.07099 |

Data sourced from PubChem CID 240925. nih.gov

An experimental HRMS measurement yielding a mass that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Delineation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific parent ion, inducing it to fragment via collision-induced dissociation (CID), and then analyzing the resulting fragment (daughter) ions. wikipedia.orgnih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of this compound (molecular ion, m/z 168) in electron ionization (EI) or electrospray ionization (ESI) MS/MS would likely proceed through characteristic pathways for substituted phenols, particularly those with methoxy groups. The most probable initial fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups, a common pathway for syringol-type structures. jmaterenvironsci.com

Table 4: Predicted MS/MS Fragmentation Pathway for this compound

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |

| 168 | •CH₃ (15 Da) | 153 | Benzylic oxonium ion |

| 153 | CO (28 Da) | 125 | Loss of carbon monoxide |

| 125 | CO (28 Da) | 97 | Subsequent loss of carbon monoxide |

This fragmentation cascade, initiated by the stable benzylic oxonium ion formed after the loss of a methyl radical, provides structural confirmation by reflecting the presence and arrangement of the methoxy and methyl substituents on the phenol (B47542) ring.

Ionization Techniques in Quantitative and Qualitative Analysis

Mass spectrometry is a powerful analytical technique for the quantitative and qualitative analysis of this compound. slideshare.net Various ionization methods are employed to convert the analyte into gaseous ions, which are then characterized by their mass-to-charge ratios. slideshare.net

For the analysis of this compound and related compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used technique. tandfonline.comnih.gov In a typical GC-MS analysis, an electron ionization (EI) source is often utilized. libretexts.org The process involves bombarding the sample with a beam of high-energy electrons, leading to the formation of a molecular ion and various fragment ions. libretexts.org The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification. tandfonline.com In one study, the ionizing energy was set to 70 eV. tandfonline.com

The molecular ion (M+) of this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 168.19 g/mol . nih.govnih.gov One study reported a molecular ion peak (M+) at m/z 182 for a related methylated derivative, 1,2,3-trimethoxy-5-methylbenzene. tandfonline.com

Quantitative analysis can also be performed using GC-MS, often with the use of an internal standard for improved accuracy and precision. tandfonline.com For instance, n-hexadecane has been used as an internal standard in the quantitative analysis of a metabolite of 2,6-Dimethoxy-4-methylphenol (B1584894). tandfonline.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) is another powerful technique used for the detection and quantification of related compounds, confirming the presence of specific molecules in biological samples. nih.gov

Different ionization techniques offer various advantages. Softer ionization methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are also available and can be particularly useful for analyzing larger or more fragile molecules, although EI is common for smaller, volatile compounds like this compound. aspect-analytics.comnih.gov ESI, for example, is known for its ability to analyze large biological molecules. libretexts.org

Table 1: GC-MS Parameters for Analysis of a Related Compound

| Parameter | Value |

| GC Model | Shimadzu AUTO GC-MS model QP-5000 |

| Column | Silica (B1680970) capillary column (DB-W AX/J & W Scientific 0.25 mm i.d. x 30 m) |

| Column Temperature Program | 150°C to 230°C at 5°C/min, then held at 230°C |

| Injector Temperature | 230°C |

| Detector Temperature | 230°C |

| Carrier Gas | Helium (He) |

| Carrier Gas Flow Rate | 10 ml/min |

| Ion Source Temperature | 230°C |

| Ionizing Energy | 70 eV |

This table is based on the parameters used for the analysis of a metabolite of 2,6-Dimethoxy-4-methylphenol as described in a relevant study. tandfonline.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. rsc.org For phenolic compounds like this compound, the FTIR spectrum is expected to show characteristic absorption bands. researchgate.net

Key expected vibrational modes for this compound include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group in phenols.

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region due to the stretching of C-H bonds in the methyl and methoxy groups, as well as the aromatic ring.

Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the benzene ring.

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region associated with the stretching of the C-O bonds in the methoxy and hydroxyl groups.

Table 2: Predicted IR Spectrum Adducts for 2,6-Dimethoxy-4-methylphenol

| Spectrum Type | Adduct |

| Predicted IR Spectrum | [M-H]- |

| Predicted IR Spectrum | [M+H]+ |

| Predicted IR Spectrum | [M+Na]+ |

This table shows the types of predicted IR ion spectra available for the related compound 2,6-Dimethoxy-4-methylphenol, indicating different ionization states that can be studied. hmdb.ca

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. mdpi.com It is particularly useful for identifying and characterizing the molecular structure of compounds like this compound. mdpi.comresearchgate.net

As a syringyl (S) lignin (B12514952) model compound, this compound is expected to exhibit characteristic Raman bands. mdpi.comncsu.edu The Raman spectra of S-lignin models are distinguished by specific bands that are more intense or uniquely present compared to guaiacyl (G) or p-hydroxyphenyl (H) lignin models. mdpi.com

Key Raman bands for S-type lignin structures, and therefore expected for this compound, include prominent peaks around 1330 cm⁻¹ and 1455 cm⁻¹. mdpi.com The band around 1330 cm⁻¹ is particularly indicative of S-lignin units. mdpi.com Other characteristic bands for S-lignin can be found at various wavenumbers including 2940, 1156, 1037, and several in the 350-600 cm⁻¹ region. mdpi.com

Ultraviolet Resonance Raman (UVRR) spectroscopy can be a particularly powerful tool for studying such compounds, as it enhances the Raman signals of aromatic and unsaturated structures. ncsu.edu This technique allows for the selective detection of lignin-like structures even in complex matrices. ncsu.edu

Table 3: Characteristic Raman Bands for S-Lignin Model Compounds

| Wavenumber (cm⁻¹) | Assignment |

| ~2940 | C-H stretch |

| ~1455 | C-H deformation |

| ~1331 | Syringyl ring breathing |

| ~1156 | C-O-C stretch |

| ~1037 | Aromatic C-H in-plane deformation |

| 597, 531, 522, 503, 472, 447, 431, 417, 369 | Ring deformation and other modes |

This table summarizes key Raman bands characteristic of S-lignin model compounds, which are relevant for the analysis of this compound. mdpi.com

Electronic Spectroscopy for Chromophore Characterization

Electronic spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, are used to study the electronic transitions within a molecule and provide information about its chromophoric system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the benzene ring. bohrium.com

The substitution pattern on the benzene ring, including the hydroxyl, methoxy, and methyl groups, influences the position and intensity of these absorption bands. While specific UV-Vis absorption maxima for this compound are not detailed in the provided search results, studies on related phenolic compounds show that electronic transitions can be characterized and are affected by factors like solvent polarity. orientjchem.org The UV-Vis spectra of similar compounds, such as other methoxyphenols and lignin model compounds, have been investigated to understand their electronic structure. thegoodscentscompany.comchinesechemsoc.org

Table 4: General UV-Vis Absorption Characteristics of Phenolic Compounds

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 300 | Electronic transitions within the aromatic ring. |

| n → π | > 300 | Transitions involving non-bonding electrons, often of lower intensity. |

This table provides a general overview of the types of electronic transitions observed in phenolic compounds, which are applicable to this compound. bohrium.com

Fluorescence Spectroscopy and Photophysical Investigations

Fluorescence spectroscopy involves the measurement of light emitted from a molecule as it returns from an excited electronic state to the ground state. This technique can provide insights into the photophysical properties of this compound. researchgate.net

The fluorescence behavior of phenolic compounds can be influenced by factors such as the nature of substituents on the aromatic ring and interactions with the surrounding environment, like hydrogen bonding. researchgate.net For example, phenols with electron-donating groups can have their fluorescence quenched through various mechanisms, including electron transfer. researchgate.net

While specific fluorescence data for this compound is not available in the search results, studies on similar molecules, such as other phenols and methoxy-substituted aromatics, indicate that they can exhibit fluorescence. researchgate.netbohrium.com The investigation of these related compounds suggests that this compound could also possess interesting photophysical properties worthy of further study. For instance, the fluorescence of porphyrins has been shown to be quenched by 4-methylphenol through a static mechanism involving hydrogen bonding. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Oxidative Processes and Radical Chemistry of 3,5-Dimethoxy-4-methylphenol

The oxidation of this compound is a pivotal aspect of its chemical profile, often proceeding through radical intermediates. The presence of the electron-donating methoxy (B1213986) and methyl groups on the phenolic ring significantly influences its reactivity towards oxidizing agents. mdpi.comoup.com

The oxidation of phenolic compounds can occur through several mechanisms, including Proton-Coupled Electron Transfer (PC-ET), Electron Transfer-Proton Transfer (ET-PT), and Sequential Proton Loss Electron Transfer (SPLET). mdpi.com

Proton-Coupled Electron Transfer (PC-ET): In this one-step mechanism, a hydrogen atom (both a proton and an electron) is transferred from the phenolic hydroxyl group to a free radical. mdpi.com

Electron Transfer-Proton Transfer (ET-PT): This two-step process begins with the transfer of an electron from the phenol (B47542) to a free radical, forming a radical cation. This is followed by the dissociation of the O-H bond, yielding a phenoxyl radical. mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): This three-step mechanism is favored in alkaline conditions. It starts with the deprotonation of the phenol to form a phenoxide anion, followed by an electron transfer to a free radical to generate a phenoxyl radical. mdpi.com

The specific mechanism is influenced by factors such as the solvent, pH, and the nature of the oxidizing agent.

The oxidation of this compound readily forms a corresponding phenoxyl radical. hsc.edu The presence of electron-donating groups, like the methoxy groups in this compound, can enhance the formation of these radicals. oup.com The fate of these phenoxy radicals is varied and can include:

Dimerization and Oligomerization: Phenoxyl radicals can couple with each other, leading to the formation of dimers and larger oligomeric structures. This is a significant pathway in the oxidation of many phenolic compounds. researchgate.net For instance, the oxidation of some phenols with peroxy radicals can lead to the coupling of phenoxy radicals. cdnsciencepub.com

Further Oxidation: The phenoxyl radical can undergo further oxidation to form quinone-type structures. smolecule.com

Reaction with Other Radicals: The phenoxy radical can react with other radical species present in the system, leading to a variety of products. researchgate.net

The specific products formed depend on the reaction conditions and the other species present.

A variety of oxidizing agents can react with this compound, and environmental factors play a crucial role in its reactivity.

Common Oxidizing Agents: Agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can oxidize this phenol to form quinones or other oxidized derivatives. smolecule.com Cerium(IV) sulfate (B86663) is another oxidizing agent used to generate free radicals from phenolic compounds for study. hsc.edu

Hydroxyl Radicals (•OH): In atmospheric and aqueous environments, hydroxyl radicals are highly reactive oxidants. The reaction rates of phenolic compounds with •OH are influenced by substituents on the aromatic ring. Electron-donating groups, such as the methoxy and methyl groups in this compound, increase the electron density of the ring, making it more susceptible to electrophilic attack by •OH and thus increasing the reaction rate. mdpi.com

pH: The pH of the solution can significantly affect the oxidation rate. For many phenolic compounds, higher pH values (more alkaline conditions) lead to enhanced degradation rates. mdpi.com This is because deprotonation of the phenolic hydroxyl group at higher pH increases the electron density on the aromatic ring, facilitating oxidation. acs.org

Inorganic Ions: The presence of certain inorganic ions can influence the oxidation rate. For example, nitrate (B79036) (NO3−) and copper (Cu2+) ions can promote the oxidation of phenolic compounds by hydroxyl radicals, while sulfate (SO42−) can inhibit it. Chloride ions (Cl−) can significantly enhance the reaction rate under acidic conditions. mdpi.com

Oxygen: The presence of molecular oxygen can facilitate the photodecay of substituted phenols. mdpi.com

Kinetic studies provide valuable insights into the mechanisms of oxidation reactions. The rate of oxidation of phenolic compounds is often studied using techniques that monitor the disappearance of the phenol or the formation of products over time.

Rate Constants: The second-order rate constants for the reaction of phenolic compounds with hydroxyl radicals are typically in the range of 10^9 to 10^10 L mol⁻¹ s⁻¹. mdpi.com

Structure-Activity Relationships: Quantitative Structure-Activity Relationship (QSAR) studies have shown that the electronic properties of substituents on the phenol ring are a key determinant of reactivity. Electron-donating groups generally increase the rate of oxidation. oup.comnsf.gov

Reaction Intermediates: Techniques like Electron Spin Resonance (ESR) spectroscopy can be used to detect and characterize the transient radical intermediates, such as phenoxyl radicals, that are formed during oxidation. hsc.eduacs.org

Interactive Table of Factors Influencing Oxidation of Phenolic Compounds:

| Factor | Effect on Reactivity | Reference |

| Electron-donating groups (-OCH₃, -CH₃) | Increase rate of oxidation | mdpi.com |

| Electron-withdrawing groups | Decrease rate of oxidation | mdpi.comoup.com |

| pH | Higher pH generally increases oxidation rate | mdpi.comacs.org |

| Nitrate (NO₃⁻) and Copper (Cu²⁺) ions | Promote oxidation | mdpi.com |

| Sulfate (SO₄²⁻) ions | Inhibit oxidation | mdpi.com |

| Chloride (Cl⁻) ions | Enhance oxidation under acidic conditions | mdpi.com |

| Oxygen (O₂) | Facilitates photodecay | mdpi.com |

Reductive Pathways and Stability under Reducing Conditions

Information regarding the specific reductive pathways and stability of this compound under reducing conditions is less detailed in the available literature. However, general principles of phenol chemistry suggest that the phenolic ring is relatively stable towards reduction. The hydroxyl group can be converted to other functional groups, and under harsh conditions, the aromatic ring can be hydrogenated. The use of reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can potentially reduce any carbonyl functionalities that may have formed through oxidation. smolecule.com The compound is generally considered stable under normal conditions. fishersci.com

Electrophilic and Nucleophilic Substitution Reactions

The electron-rich aromatic ring of this compound is susceptible to electrophilic substitution reactions. The hydroxyl and methoxy groups are ortho-, para-directing and activating, while the methyl group is also an ortho-, para-director.

Halogenation: Phenols readily undergo halogenation, even without a Lewis acid catalyst. byjus.com For example, 2,6-dimethoxy-4-methylphenol (B1584894) can undergo bromination to produce 2,6-dimethoxy-3-bromo-4-methylphenol. google.com

Nitration: Reaction with nitric acid can introduce nitro groups onto the aromatic ring. smolecule.combyjus.com The conditions (dilute vs. concentrated nitric acid) will determine the extent of nitration. byjus.com

Friedel-Crafts Reactions: These reactions are also possible, although the presence of the hydroxyl group can sometimes interfere with the Lewis acid catalyst. libretexts.org

Nucleophilic substitution reactions on the aromatic ring of this compound are generally difficult unless there are strong electron-withdrawing groups present to activate the ring, or under specific reaction conditions such as those involving diazonium salts. smolecule.com

Cycloaddition and Rearrangement Reactions Involving the Phenolic Moiety

The phenolic ring of this compound and its derivatives can participate in various cycloaddition and rearrangement reactions. These transformations are fundamental in synthetic chemistry for constructing complex molecular architectures.

Intramolecular Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org While the aromatic ring of this compound is not a typical diene, it can be converted in situ into a reactive intermediate. For instance, 2-methoxyphenols, including the closely related 2,6-dimethoxy-4-methylphenol, can undergo oxidation to form masked o-benzoquinones. These intermediates contain a diene system and can subsequently undergo an intramolecular Diels-Alder reaction if a suitable dienophile is present within the same molecule.

One study detailed a tandem oxidative acetalization-intramolecular Diels-Alder process. acs.org In this research, 2,6-dimethoxy-4-methylphenol was reacted with various unsaturated alcohols in the presence of an oxidizing agent. The phenol was first oxidized to a masked o-benzoquinone intermediate, which then underwent an intramolecular [4+2] cycloaddition. The reaction with different dienophilic pendants led to the formation of various bicyclo[2.2.2]octenone derivatives. acs.org The efficiency of this tandem process highlights a sophisticated pathway to leverage the phenolic core for constructing complex polycyclic systems. acs.org

Table 1: Intramolecular Diels-Alder Reaction of 2,6-Dimethoxy-4-methylphenol Derivatives This table summarizes the yields of bicyclic adducts from the tandem oxidative acetalization-intramolecular Diels-Alder reaction of 2,6-dimethoxy-4-methylphenol with various unsaturated alcohols.

| Reactant (Unsaturated Alcohol) | Adduct Formed | Yield (%) |

|---|---|---|

| Allyl alcohol | 19a | 78 |

| trans-Crotyl alcohol | 19b | 75 |

| Cinnamyl alcohol | 19c | 71 |

| Homoallyl alcohol | 19d | 45 |

Sigmatropic Rearrangements: Sigmatropic rearrangements, such as the Claisen and Fries rearrangements, are common transformations for phenolic compounds.

Claisen Rearrangement : This wikipedia.orgwikipedia.org-sigmatropic rearrangement occurs in allyl aryl ethers. organic-chemistry.org For a derivative of this compound, this would first involve the formation of an allyl ether at the hydroxyl group. Upon heating, the allyl group migrates from the oxygen to a carbon atom of the aromatic ring. masterorganicchemistry.com A key mechanistic feature is that the reaction proceeds through a concerted, cyclic transition state. organic-chemistry.org For this compound, both ortho positions are occupied by methoxy groups. In such cases where the ortho positions are blocked, the allyl group can still migrate to the para position, often through a sequence involving an initial wikipedia.orgwikipedia.org rearrangement to the ortho position to form a dienone intermediate, followed by a wikipedia.orgwikipedia.org-Cope rearrangement to the para position, and subsequent re-aromatization. organic-chemistry.org

Fries Rearrangement : This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com An ester derivative of this compound could undergo this reaction, where the acyl group migrates from the phenolic oxygen to the aromatic ring. lscollege.ac.in The reaction can produce both ortho and para substituted products. The regioselectivity is often dependent on reaction conditions such as temperature and solvent. wikipedia.orglscollege.ac.in Generally, lower temperatures favor the para product, while higher temperatures favor the ortho product. lscollege.ac.in

Oxidative Coupling and Rearrangement: Electron-rich phenols like this compound are susceptible to oxidative coupling. These reactions often proceed via a phenoxyl radical intermediate. The coupling of two such radicals can lead to the formation of C-C or C-O bonds, resulting in dimers or polymers. In some cases, these coupling reactions are followed by rearrangements. For example, the metal-catalyzed oxidative coupling of 2,6-dimethoxyphenol (B48157) with anilines can form unstable quinamine (B119162) intermediates that subsequently rearrange to furnish N,O-biaryl compounds. acs.orgnih.gov The high electron density of the ring, enhanced by two methoxy groups, makes this compound and its analogues highly reactive in these transformations. conicet.gov.arcore.ac.uk

Solvation Effects on Chemical Reactivity

The solvent environment plays a critical role in the chemical reactivity of this compound, influencing reaction rates, mechanisms, and product selectivity. These effects stem from the differential solvation of reactants, transition states, and products.

Influence on Reaction Mechanisms: The choice of solvent can determine the dominant reaction pathway. In free-radical reactions involving phenols, the mechanism can shift between hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and sequential proton-loss electron transfer (SPLET). researchgate.net The balance among these pathways is exquisitely sensitive to the solvent's properties. For syringol (2,6-dimethoxyphenol), a close structural analogue, theoretical studies show that the HAT mechanism is favored in the gas phase (a non-polar environment), whereas the SPLET mechanism is preferred in water (a polar, protic solvent). researchgate.net This is because polar solvents can stabilize the ionic intermediates involved in the SPLET pathway.

Effects on Reaction Rates and Selectivity: Solvent polarity and hydrogen-bonding ability are key factors affecting reaction kinetics.

Hydrogen Bonding : Solvents capable of accepting hydrogen bonds (HBA solvents) can interact with the phenolic hydroxyl group. This interaction can significantly reduce the rate of reactions that involve the abstraction of the phenolic hydrogen atom. acs.org For example, the rate constants for the reaction of p-cresol (B1678582) with free radicals are significantly lower in hydrogen-bond-accepting solvents like acetonitrile (B52724) compared to non-polar solvents like decane. acs.org

Solvent Polarity and Regioselectivity : Solvent polarity can influence the regiochemical outcome of a reaction. In the Fries rearrangement, for example, the use of non-polar solvents tends to favor the formation of the ortho-acyl phenol. lscollege.ac.in As the solvent polarity increases, the ratio of the para product also increases. lscollege.ac.in This is attributed to the differential solvation of the transition states leading to the two isomers.

Solvent as a Reactant/Catalyst : In some cases, the solvent can actively participate in the reaction. A study on the cleavage of the C-O bond in 2,6-dimethoxyphenol using a vanadium catalyst showed that the solvent had a dramatic effect on the reaction's efficiency. nih.gov The degradation of the compound was found to be significantly more efficient in water compared to alcohol solvents like methanol (B129727) and ethanol, even in the absence of external hydrogen gas. nih.gov This suggests that water is not merely an inert medium but plays a crucial role in the transfer hydrogenation process.

Table 2: Effect of Solvent on the Vanadium-Catalyzed Degradation of 2,6-Dimethoxyphenol This table shows the conversion of 2,6-dimethoxyphenol and the yield of its degradation products in different solvents after 48 hours at 260°C.

| Solvent | Conversion (%) | 3-Methoxycatechol Yield (%) | Pyrogallol Yield (%) |

|---|---|---|---|

| Methanol | 15 | 13 | - |

| Ethanol | 12 | 10 | - |

| Water | 55 | 35 | 14 |

The data clearly demonstrates that water provides the highest conversion and facilitates further C-O bond cleavage to produce pyrogallol, which is not observed in the alcohol solvents under these conditions. nih.gov This highlights the profound and specific influence a solvent can have on the reactivity and transformation pathways of this compound and related compounds.

Investigations into the Mechanistic Basis of Biological Interactions

Molecular Mechanisms of Interaction with Biological Systems

The interaction of 3,5-Dimethoxy-4-methylphenol with enzymes is a critical area of investigation, revealing pathways for its biosynthesis, degradation, and biological activity. Studies have focused on enzymes that metabolize this compound, particularly in microbial and plant systems.

A key enzymatic interaction involves its O-demethylation. Research has identified a cytochrome P450 enzyme, SyoA, from the bacterium Acinetobacter baylyi ADP1, which catalyzes the demethylation of S-lignin-derived aromatic compounds. researchgate.netresearchgate.net In vitro studies demonstrated that SyoA exhibits a substrate preference, with the highest activity observed for 4-methylsyringol compared to other related compounds like syringaldehyde (B56468) and syringol. researchgate.netresearchgate.netresearchgate.net This demethylation occurs exclusively through the peroxide shunt pathway. researchgate.netresearchgate.net

Table 1: Relative Demethylation Activity of SyoA Enzyme on S-Lignin Aromatics This interactive table summarizes the substrate preference of the SyoA enzyme.

| Substrate | Relative Activity | Pathway | Source |

|---|---|---|---|

| 4-Methylsyringol | Highest | Peroxide Shunt | researchgate.netresearchgate.net |

| Syringaldehyde | Medium | Peroxide Shunt | researchgate.netresearchgate.net |

In plant biochemistry, particularly in Vitis vinifera (grapevines), this compound is a substrate for glycosyltransferase enzymes. When grapevines are exposed to smoke, volatile phenols like 4-methylsyringol are absorbed and then glycosylated to form non-volatile glycosides. The enzyme primarily responsible for this detoxification process is a UDP-dependent glycosyltransferase identified as UGT72B27. This enzyme attaches a gentiobiose sugar moiety to the phenolic hydroxyl group. Kinetic analysis of this enzyme has been performed to understand its efficiency.

Table 2: In Vitro Kinetic Parameters of Vitis vinifera UGT72B27 with 4-Methylsyringol This table presents the key enzymatic parameters for the glycosylation of 4-methylsyringol.

| Kinetic Parameter | Value | Source |

|---|---|---|

| KM (4-methylsyringol) | 0.45 ± 0.07 mM | |

| kcat | 3.6 ± 0.4 s-1 |

While direct receptor binding assays for this compound are not extensively documented, studies on structurally related compounds provide significant insights into potential interactions. The 3,5-dimethoxyphenethylamine (B1580640) backbone, which is structurally analogous to 4-methylsyringol, is found in a class of psychedelic compounds known as "scalines". researchgate.netnih.gov

In vitro binding assays on these related 4-alkoxy-3,5-dimethoxy-substituted phenethylamines and amphetamines have been conducted to determine their affinity for key monoamine receptors. researchgate.netnih.gov These studies show that scaline derivatives generally bind with weak to moderately high affinity to human serotonergic 5-HT2A receptors, with Ki values ranging from 150 to 12,000 nM. researchgate.netnih.gov These compounds also interact with 5-HT2C and 5-HT1A receptors. researchgate.netnih.gov

In silico molecular docking studies are also employed to predict and analyze the binding of phenolic compounds to biological targets. For instance, docking simulations have been used to explore the interaction of lignin (B12514952) model compounds with enzymes like lignin peroxidase. rsc.org A conference abstract described the use of in-silico modeling to investigate the kokumi sensory effects of certain dipeptides, which activate the calcium-sensing receptor (CaSR), in studies that also utilized deuterated 4-methylsyringol. unibz.it This suggests that computational approaches are valuable for predicting how 4-methylsyringol and its derivatives might interact with specific protein targets.

The modulation of cellular pathways by this compound has been notably demonstrated in microbial systems, particularly in the context of lignin valorization. Lignin, a major component of plant biomass, is rich in aromatic compounds like 4-methylsyringol. researchgate.net Microorganisms capable of breaking down these compounds are of significant interest for biotechnological applications.

The bacterium Acinetobacter baylyi ADP1 serves as a model organism for studying the metabolism of lignin-derived aromatics. researchgate.net As mentioned previously, this bacterium utilizes the cytochrome P450 enzyme SyoA to demethylate 4-methylsyringol. researchgate.netresearchgate.net This enzymatic reaction is a critical, rate-limiting step in the bioconversion pathway, funneling the compound into the central carbon metabolism of the bacterium. researchgate.net The specific action of SyoA, which demethylates 4-methylsyringol via the peroxide shunt pathway, is a clear example of how this compound can be processed and integrated into microbial metabolic networks. researchgate.net This interaction is foundational for engineering microbes to convert lignin waste into higher-value chemicals. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

SAR studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity. These studies guide the design of new molecules with enhanced or specific functionalities.

The rational design of analogues is a powerful tool for probing the mechanisms of biological interactions. By systematically modifying the structure of a parent compound, researchers can identify the chemical features responsible for its activity.

This approach has been applied to compounds structurally related to 4-methylsyringol. For example, in the study of 4-alkoxy-3,5-dimethoxy-phenethylamines (scalines), researchers synthesized a series of analogues to investigate their interaction with serotonin (B10506) receptors. researchgate.netnih.gov It was found that extending the length of the 4-alkoxy substituent or introducing fluorinated groups generally increased the binding affinity at 5-HT2A and 5-HT2C receptors. nih.gov Such modifications also enhanced the activation potency and efficacy at the 5-HT2A receptor. nih.gov This systematic modification provides clear insight into the structural requirements for receptor interaction within this chemical class.

Another approach to mechanistic probing involves modifying the biological target rather than the ligand. In studies related to the demethylation of syringol-type compounds, site-directed mutagenesis was performed on GcoA, a cytochrome P450 enzyme homologous to SyoA. researchgate.netresearchgate.net By altering specific amino acid residues in the enzyme's active site, scientists were able to demonstrate the critical role of an amide-acid pair for both the monooxygenase and peroxygenase pathways, thereby clarifying the enzymatic mechanism. researchgate.net

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These predictive models are valuable tools in the design of new molecules with desired properties, reducing the need for extensive empirical screening. ijaems.com

QSAR models have been developed to predict the toxicity of substituted phenols. imist.maoup.com For example, a QSAR study on the cytotoxicity of phenols found in cigarette smoke included 2,6-dimethoxy-4-methylphenol (B1584894) and used regression analysis to predict the biological activities of related compounds. oup.com The models often rely on physicochemical descriptors like lipophilicity (logP) and electronic parameters. ijaems.comjst.go.jp

A specific application of QSAR-like modeling has been in food science. A Partial Least Squares Regression (PLS-R) model was successfully developed to predict the concentration of various volatile phenols, including 4-methylsyringol, in aged wine spirits using near-infrared (NIR) spectroscopy. nih.gov This chemometric model demonstrated good accuracy, enabling rapid quantification of these compounds which are important for the sensory profile of the spirits. nih.gov

Table 3: Performance of PLS-R Calibration Model for 4-Methylsyringol Prediction in Wine Spirits This table shows the statistical performance of a predictive model for quantifying 4-methylsyringol.

| Compound | r2 (Coefficient of Determination) | RPD (Ratio of Prediction to Deviation) | Source |

|---|

| 4-Methylsyringol | 95.79% | 4.88 | nih.gov |

These modeling efforts highlight the potential to use computational approaches to predict the biological or quantifiable properties of this compound and its derivatives, aiding in fields from toxicology to food chemistry.

Biochemical Cascade Modulation and Cellular Responses (excluding human clinical data)

Investigations into the biological interactions of this compound and structurally related compounds have revealed significant modulation of various biochemical cascades and cellular responses. These interactions are primarily centered on antioxidant activities, anti-inflammatory effects, and the modulation of specific signaling pathways and enzyme functions. Research, conducted in non-human, in vitro models, provides a foundational understanding of the compound's mechanistic basis of action.

Antioxidant Mechanisms and Radical Scavenging

The phenolic structure of this compound is fundamental to its antioxidant properties. Phenolic compounds can neutralize free radicals through several mechanisms, thereby mitigating oxidative stress at the cellular level. The principal mechanisms include Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Electron Transfer-Proton Transfer (ET-PT). mdpi.com

The efficacy of a phenolic antioxidant is influenced by factors such as the Bond Dissociation Enthalpy (BDE) of the phenolic hydroxyl group, the ionization potential (IP), and its solubility. mdpi.com A low BDE facilitates the donation of a hydrogen atom to a free radical, while a high IP prevents the phenol (B47542) from acting as a pro-oxidant. mdpi.comresearchgate.net Theoretical studies on related phenolic compounds, like isoespintanol, have utilized quantum chemical calculations to determine BDE and IP, providing insights into their antioxidant capacity. researchgate.netscielo.org.co

Experimental assays are commonly used to quantify this antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay are standard methods. researchgate.netscielo.org.co For instance, studies on isoespintanol and its analogues have demonstrated their capacity to scavenge DPPH and ABTS radicals, with results often expressed as Trolox equivalents or ascorbic acid equivalent antioxidant capacity (AEAC). scielo.org.co

Table 1: Principal Mechanisms of Antioxidant Action for Phenolic Compounds

| Mechanism | Description |

|---|---|

| Hydrogen Atom Transfer (HAT) | The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), neutralizing the radical and forming a phenoxyl radical (ArO•). researchgate.net |

| Sequential Proton Loss Electron Transfer (SPLET) | Involves three steps, starting with the deprotonation of the phenol to a phenoxyl anion (ArO⁻), followed by an electron transfer to the radical, and subsequent protonation. This mechanism is favored in alkaline conditions. mdpi.com |

| Electron Transfer-Proton Transfer (ET-PT) | An initial electron is transferred from the phenol to the free radical, forming a radical cation (ArOH•⁺), which then loses a proton to form the phenoxyl radical. mdpi.com |

Modulation of Inflammatory Pathways

Structurally related phenolic compounds have demonstrated significant anti-inflammatory activity in various cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. nih.govtandfonline.com The anti-inflammatory response is often mediated by the inhibition of key inflammatory enzymes and signaling molecules.

One of the primary mechanisms observed is the inhibition of nitric oxide (NO) production. nih.govtandfonline.com Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Research on various benzenoids isolated from natural sources shows potent, dose-dependent inhibition of LPS-induced NO production. nih.gov For example, 2,3-methylenedioxy-4-methoxy-5-methylphenol, a related benzenoid, exhibited a very low IC₅₀ value for NO inhibition. nih.gov

Furthermore, these compounds can suppress the expression of cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory cascade responsible for prostaglandin (B15479496) synthesis. ipb.ptiiarjournals.org The dimerization of phenolic compounds like p-cresol (B1678582) has been shown to enhance the inhibitory effect on Cox2 gene expression. iiarjournals.org

The modulation of inflammatory responses also extends to the regulation of cytokine production. Studies have shown that certain compounds can significantly inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages. tandfonline.comipb.pt

Table 2: Inhibitory Effects of Related Phenolic Compounds on NO Production in LPS-Induced RAW 264.7 Cells

| Compound | IC₅₀ (µg/mL) for NO Inhibition | Source |

|---|---|---|

| 3-isopropenyl-2-methoxy-6-methyl-4,5-methylenedioxyphenol | 1.8 ± 0.2 | nih.gov |

| 4,4′-dihydroxy-3,3′-dimethoxy-2,2′-dimethyl-5,6,5′,6′-bimethylenedioxybiphenyl | 18.8 ± 0.6 | nih.gov |

| 2,3-methylenedioxy-4-methoxy-5-methylphenol | 0.8 ± 0.3 | nih.gov |

| Syringaldehyde | 3.5 | ipb.pt |

| Syringic acid | 0.4 | ipb.pt |

Data represents the mean ± SD from multiple experiments.

Regulation of Cellular Signaling Cascades

The biological effects of these phenolic compounds are underpinned by their ability to modulate intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of inflammation and cellular stress responses, and they are significant targets for these compounds. tandfonline.comiiarjournals.org

Research has indicated that the anti-inflammatory activity of some compounds is due to their inhibitory effect on the NF-κB signaling pathway. tandfonline.com In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by LPS, NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes. Certain ferrocenylchromanone derivatives have been shown to inhibit this LPS-induced activation of NF-κB. tandfonline.com Similarly, dimers of p-cresol and p-hydroxyanisole demonstrated potent inhibition of Nf-κb activation. iiarjournals.org

Interaction with serotonin receptors, particularly the 5-HT₂A subtype, represents another avenue for cellular signaling modulation by structurally similar molecules. acs.orgresearchgate.net Activation of 5-HT₂A receptors by agonists can trigger potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes and proteins. lsu.edu Studies with related compounds suggest that they can act as agonists or partial agonists at these receptors, influencing downstream signaling cascades that control cellular excitability and inflammatory responses. acs.orgbiorxiv.org For example, activation of 5-HT₂ receptors can suppress the expression of Th2-related genes, including Il-5, Il-13, and Mcp-1, in mouse models of allergic inflammation. lsu.edu

Enzyme Inhibition

Beyond inflammatory enzymes, derivatives of structurally similar compounds like 3,5-dimethoxy-4-hydroxybenzaldehyde have been investigated for their ability to inhibit other classes of enzymes, such as cholinesterases. tubitak.gov.tr Hydrazone compounds synthesized from this aldehyde were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of cholinergic neurotransmission. tubitak.gov.tr Certain synthesized compounds exhibited notable inhibition of both AChE and BChE, suggesting a potential for modulating neurochemical pathways. tubitak.gov.tr Molecular docking studies have been employed to understand the inhibition mechanism at an atomic level, providing a basis for the development of new potential therapeutic agents. tubitak.gov.tr

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2,3-methylenedioxy-4-methoxy-5-methylphenol |

| 3,5-dimethoxy-4-hydroxybenzaldehyde |

| 3-isopropenyl-2-methoxy-6-methyl-4,5-methylenedioxyphenol |

| 4,4′-dihydroxy-3,3′-dimethoxy-2,2′-dimethyl-5,6,5′,6′-bimethylenedioxybiphenyl |

| Acetylcholinesterase (AChE) |

| Ascorbic acid |

| Butyrylcholinesterase (BChE) |

| Interleukin-6 (IL-6) |

| Isoespintanol |

| p-cresol |

| p-hydroxyanisole |

| Syringaldehyde |

| Syringic acid |

| Trolox |

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic behavior and geometric structure of 3,5-Dimethoxy-4-methylphenol. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been applied to this compound (often referred to as 2,6-dimethoxy-4-methylphenol (B1584894) in computational literature) to determine its gas-phase thermochemical properties. researchgate.net Studies have utilized functionals like B3LYP and ωB97X-D with basis sets such as 6-31G(d) for geometry optimization and 6-311++G(2df,2pd) for more accurate energy calculations. researchgate.net

Key parameters derived from DFT calculations include standard enthalpies of formation for both the phenol (B47542) and its corresponding phenoxyl radical, O-H homolytic bond dissociation enthalpies (BDE), gas-phase acidities, and adiabatic ionization enthalpies. researchgate.net The BDE is particularly important as it relates to the antioxidant potential of phenolic compounds. The general agreement between calculated and available experimental data for related compounds lends confidence to the predictions made for this compound. researchgate.net

Time-dependent DFT (TDDFT) calculations have also been used to explore the electronic excited states of the molecule. aip.orgnih.gov These studies help in understanding the molecule's response to UV light absorption, predicting vertical excitation energies and characterizing the nature of its electronic transitions (e.g., π−π* transitions). aip.orgnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and electron-donating or -accepting capabilities. researchgate.net

| Property | Description |

|---|---|

| Standard Enthalpy of Formation (Gas-phase) | The change of enthalpy during the formation of 1 mole of the substance from its constituent elements, with all substances in their standard states. |